Hexabromoethane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Hexabromoethane and related compounds involves complex reactions and methods. For instance, the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane under specific conditions yields novel, highly branched, and symmetrical organopolysilanes, demonstrating the intricate procedures required for the synthesis of such compounds (Gilman & Harrell, 1967).

Molecular Structure Analysis

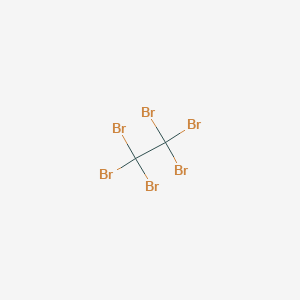

The molecular structure of Hexabromoethane has been analyzed through various methods, including electron diffraction studies. These studies have provided insights into the geometric properties and the phase transition behavior of solid Hexabromoethane. At temperatures above 177°C, Hexabromoethane transitions into a body-centered cubic lattice, indicating the influence of molecular geometry on its structural properties (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Reactions and Properties

Hexabromoethane undergoes various chemical reactions, highlighting its reactivity and the potential for forming new compounds. For example, the reaction of hexakis(dibromomethyl)benzene with nickel compounds at specific conditions yields hexabromotricyclobutabenzene and hexabromohexaradialene, showcasing the versatility of Hexabromoethane in synthetic chemistry (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

Physical Properties Analysis

The physical properties of Hexabromoethane, such as phase transition points and lattice structures, have been extensively studied. These studies provide valuable information on the behavior of Hexabromoethane under different temperature conditions, contributing to our understanding of its physical characteristics (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Properties Analysis

The chemical properties of Hexabromoethane, including its reactivity and the types of reactions it can undergo, are key areas of interest. The synthesis and characterization of compounds derived from Hexabromoethane, such as hexabromohexaradialene, illustrate the compound's significant role in the development of new materials and chemicals (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

Applications De Recherche Scientifique

Autoignition and Fuel Octane Rating : Hexabromoethane has been studied in the context of autoignition of hexane isomers under motored engine conditions. This research is crucial for understanding engine knock and fuel octane sensitivity, aiding in the comprehension of fuel octane rating factors (Curran et al., 1995).

Infrared Spectroscopy and Molecular Symmetry : Research on Hexabromoethane's equilibrium configuration (point group D3d) contributes to understanding the infrared spectrum selection rules for molecules with symmetries D3h, D′3h, or D3d. This is significant for spectroscopy and molecular structure analysis (Hamilton & Cleveland, 1944).

Molecular Encapsulation and Catalysis : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, related to hexabromoethane, show promise in understanding molecular behavior in confined spaces. This has potential applications in catalysis and molecular transport (Avram et al., 2011).

Polyurethane Coating Modification : Hexakis(2,3-epoxypropyl)cyclotriphosphazene, a compound related to hexabromoethane, has been used to modify polyurethane coatings. This modification increases thermal stability, flame retardancy, and hardness, while also impacting water contact angle and gloss (Byczyński et al., 2017).

Phase Transition Studies : Solid hexabromoethane's phase transition point has been identified at 177°C. The research indicates that the geometrical properties of the molecules mainly influence this transition, more than halogen substitution (Koide et al., 1974).

Supramolecular Interactions : Studies on the interactions between hexabromoethane and cyclopentadienyl ruthenium bromides reveal that significant interactions are not from close van der Waals contacts but rather from distant interactions between unsymmetrical electron distributions. This is crucial for understanding supramolecular chemistry (Fuller et al., 2012).

Environmental Fate and Toxicology : Hexabromocyclododecane, a compound related to hexabromoethane, is a persistent and widespread brominated flame retardant. Current research suggests potential health effects, but further research is needed for accurate regulatory decision-making (Marvin et al., 2011).

Propriétés

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexabromoethane | |

CAS RN |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

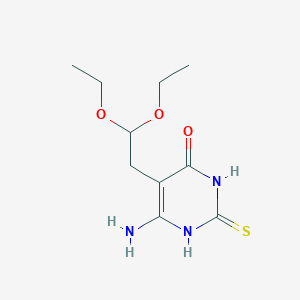

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)